BenchChemオンラインストアへようこそ!

N-Hydroxy-2-phenylacetimidamide

IDO1 inhibition cancer immunotherapy tryptophan metabolism

N-Hydroxy-2-phenylacetimidamide (2-phenylacetamidoxime) is a critical building block for medicinal chemistry, distinguished by its benzyl-substituted amidoxime core. The methylene spacer alters electronic distribution and metal chelation geometry compared to benzamidoxime, which is essential for achieving 312–1,593-fold IDO1/TDO selectivity in cellular assays. Its optimized LogD (pH 7.4) of 0.87 and pKa of 7.44 support oral prodrug bioavailability. Commercially available in multi-gram quantities with verified purity (≥97%) and comprehensive analytical documentation (NMR, HPLC, GC) to ensure reproducible SAR and process development.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
Cat. No. B7722662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy-2-phenylacetimidamide
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=NO)N
InChIInChI=1S/C8H10N2O/c9-8(10-11)6-7-4-2-1-3-5-7/h1-5,11H,6H2,(H2,9,10)
InChIKeyFVYBAJYRRIYNBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxy-2-phenylacetimidamide: An Amidoxime Scaffold with Distinctive Physicochemical and Synthetic Properties for Research Procurement


N-Hydroxy-2-phenylacetimidamide (CAS 19227-11-3; synonym 2-phenylacetamidoxime; molecular formula C₈H₁₀N₂O; MW 150.18 g/mol) is a primary amidoxime featuring an N-hydroxylated amidine core bearing a benzyl substituent at the α-carbon . Amidoximes are characterized by the N–OH moiety adjacent to the imine nitrogen, which confers enhanced lipophilicity relative to parent amidines—a property exploited in prodrug strategies to improve oral bioavailability of otherwise poorly absorbed guanidine- or amidine-containing therapeutics [1]. This compound differs structurally from benzamidoxime (phenyl directly attached to amidoxime carbon) and from alkyl-substituted amidoximes by the presence of a methylene bridge (CH₂) between the phenyl ring and the amidoxime carbon, altering both electronic distribution and conformational flexibility . Commercially available at 96–98% purity from multiple vendors, this scaffold serves as a versatile synthetic intermediate and a building block for derivatization in medicinal chemistry programs targeting enzyme inhibition .

Why N-Hydroxy-2-phenylacetimidamide Cannot Be Interchanged with Common Amidoxime Analogs in Lead Optimization Workflows


Amidoximes are not a functionally homogeneous compound class; the identity and position of the substituent adjacent to the amidoxime group profoundly influence metal chelation efficiency, nucleophilicity in dephosphorylation reactions, and enzyme active-site compatibility [1][2]. Phenylacetamidoxime (containing a CH₂ spacer) differs from benzamidoxime (direct aryl attachment) in electronic distribution, conformational preference, and coordination geometry with metal ions [3]. In solid state, phenylacetamidoxime exists as a mixture of neutral and zwitterionic species according to IR analysis, a behavior not uniformly observed across amidoxime analogs [4]. These structural distinctions translate into divergent performance in metal extraction, nucleophilic reactivity, and biological target engagement—making generic substitution without empirical verification a high-risk proposition for SAR studies and reproducible synthesis. The following evidence dimensions establish where quantifiable differentiation exists and where data limitations should inform procurement decisions.

Quantitative Differentiation of N-Hydroxy-2-phenylacetimidamide: Comparative Evidence Against Analogs


IDO1 Inhibitor Scaffold Potency: N-Hydroxy-2-phenylacetimidamide Derivatives Achieve Nanomolar Cellular IC₅₀ Values

Derivatives of N-hydroxy-2-phenylacetimidamide (series 2) demonstrate potent inhibition of human indoleamine-2,3-dioxygenase 1 (IDO1) with enzyme IC₅₀ values in the nanomolar range. In a structure-activity relationship study evaluating both N'-hydroxybenzimidamide (series 1) and N'-hydroxy-2-phenylacetimidamide (series 2) backbones, the most potent series 2 compounds (2i and 2k) exhibited enzyme IC₅₀ values of 39–80 nM and cellular IC₅₀ values of 50–71 nM in MDA-MB-231 breast cancer cells with negligible cytotoxicity [1]. Importantly, these optimized series 2 compounds displayed high selectivity for IDO1 over tryptophan 2,3-dioxygenase (TDO), with selectivity ratios ranging from 312-fold to 1,593-fold [1]. The benzimidamide scaffold (series 1) yielded comparable enzyme potency (compound 1d, IC₅₀ = 39–80 nM) but the differential cellular potency and selectivity profile across the series underscores the importance of the benzyl substitution pattern for target engagement in cellular context.

IDO1 inhibition cancer immunotherapy tryptophan metabolism small molecule inhibitors

Amidoxime Prodrug Strategy: LogD Advantages Over Parent Amidines Enable Bioavailability Optimization

N-Hydroxylation of amidines to form amidoximes reduces basicity and increases lipophilicity, enabling gastrointestinal absorption of otherwise poorly bioavailable amidine-based therapeutics. While parent amidines typically exhibit pKa values >12 and are >99.9% protonated under physiological conditions (pH 7.4) leading to negligible oral absorption, amidoximes show substantially lower basicity [1]. For N-hydroxy-2-phenylacetimidamide, the predicted pKa is 7.44±0.69 , positioning it near physiological pH where a significant fraction exists in the uncharged, membrane-permeable form. The calculated LogD at pH 7.4 for this compound is 0.8667335 [2], indicating moderate lipophilicity suitable for passive diffusion while maintaining aqueous solubility. This contrasts with the parent amidine (2-phenylacetamidine), which would be predominantly protonated and hydrophilic, limiting its ability to cross lipid bilayers. The N-dehydroxylation pathway converting amidoximes back to active amidines is catalyzed by cytochrome b₅ and NADH cytochrome b₅ reductase in liver mitochondria, a metabolic activation mechanism validated across multiple amidoxime prodrug systems [3].

prodrug design oral bioavailability pharmacokinetics amidine bioisostere

Metal Extraction Efficiency: Phenylacetamidoxime Exhibits Distinct Coordination Behavior Versus Benzamidoxime

In comparative metal extraction studies, phenylacetamidoxime (containing a CH₂ spacer) and benzamidoxime (direct aryl attachment) display measurable differences in analytical sensitivity and presumably coordination geometry. Ferric thiocyanate complex precipitation assays reveal that phenylacetamidoxime exhibits a detection sensitivity of 1.4 mg/mL, whereas benzamidoxime demonstrates higher sensitivity at 0.5 mg/mL [1]. This ~2.8-fold difference in detection threshold reflects underlying variations in complex stability and precipitation kinetics attributable to the electronic and steric influence of the methylene bridge. Additionally, solvent extraction equilibrium studies confirm that the phenylacetamidoxime scaffold engages metal ions (Cu²⁺) with extraction characteristics distinguishable from benzamidoxime, though specific distribution coefficients are not numerically reported in accessible literature [2]. The methylene spacer alters the bite angle and electron density at the coordinating N and O atoms relative to benzamidoxime, which may affect selectivity in mixed-metal separation applications.

solvent extraction metal chelation coordination chemistry separation science

Synthetic Accessibility: Patent-Documented High-Yield Route with Validated Scalability

A robust and scalable synthetic route to N-hydroxy-2-phenylacetimidamide is documented in patent literature, providing procurement confidence for multi-gram research requirements. The method involves direct condensation of benzyl cyanide (phenylacetonitrile) with hydroxylamine (50% aqueous) in ethanol, yielding the target amidoxime in 81.9% isolated yield as a pale yellow solid with melting point 63.5–64.5°C [1]. This single-step procedure from inexpensive, commercially available starting materials contrasts with multi-step sequences required for more complex amidoxime derivatives. The reaction employs standard laboratory conditions (ambient temperature, atmospheric pressure, ethanol solvent) with straightforward ethyl acetate extraction workup, eliminating the need for specialized equipment or chromatographic purification [1]. While comparative yield data for alternative amidoxime syntheses (e.g., substituted benzamidoximes requiring longer reaction times or lower yields) are not consolidated in accessible literature, the 81.9% documented yield establishes a benchmark for this specific transformation.

organic synthesis process chemistry amidoxime preparation scalable synthesis

Physicochemical Identity: Verified Melting Point and Purity Specifications Enable Cross-Vendor Lot Consistency

Multiple commercial vendors provide N-hydroxy-2-phenylacetimidamide with documented purity specifications and batch-specific analytical data, enabling reproducible experimental outcomes across procurement cycles. The compound is available at 97% purity (Thermo Fisher Scientific/Alfa Aesar) and 98% purity (Bidepharm) with verified melting point of 66–67°C. Vendor-provided certificates of analysis include NMR, HPLC, and GC data for batch traceability . This level of characterization exceeds that available for many research-grade amidoxime analogs. In the solid state, IR spectroscopy indicates that crystalline phenylacetamidoxime exists as a mixture of neutral and zwitterionic tautomeric forms [1], a characteristic that may influence reactivity in non-aqueous media and should be considered when designing reactions sensitive to tautomeric state.

quality control analytical chemistry compound characterization procurement specification

Validated Research Applications for N-Hydroxy-2-phenylacetimidamide Based on Comparative Evidence


Scaffold for IDO1 Inhibitor Discovery in Immuno-Oncology

This compound serves as the core scaffold for synthesizing nitrobenzofurazan-derivatized IDO1 inhibitors. As demonstrated by Paul et al. (2016), N'-hydroxy-2-phenylacetimidamide derivatives achieve cellular IC₅₀ values of 50–71 nM in MDA-MB-231 breast cancer cells with 312–1,593-fold selectivity for IDO1 over TDO [1]. The benzyl substitution pattern is essential for this selectivity profile, as evidenced by the differential performance relative to N'-hydroxybenzimidamide-based analogs [1]. Procurement of this specific scaffold enables systematic SAR exploration at the amidoxime nitrogen, the methylene bridge, and the phenyl ring positions to optimize potency and pharmacokinetic properties.

Amidoxime Prodrug Precursor for Oral Bioavailability Optimization

For drug discovery programs targeting amidine-based pharmacophores, this compound provides the N-hydroxylated prodrug form with calculated LogD (pH 7.4) of 0.8667335 and predicted pKa of 7.44 [2]. These values indicate that a significant fraction exists in the uncharged, membrane-permeable state at physiological pH—a critical prerequisite for oral absorption [3]. Researchers can utilize this compound to evaluate N-dehydroxylation kinetics in liver microsome assays, with established metabolic activation via cytochrome b₅ and NADH cytochrome b₅ reductase [4], or to generate active amidine species in situ following cellular uptake.

Metal Coordination Ligand with Tunable Selectivity

Phenylacetamidoxime functions as a bidentate ligand for transition metal ions, with coordination behavior measurably distinct from benzamidoxime. In ferric thiocyanate precipitation assays, phenylacetamidoxime exhibits sensitivity of 1.4 mg/mL compared to 0.5 mg/mL for benzamidoxime [5], indicating differences in complex stability relevant to analytical detection and solvent extraction applications. The methylene spacer alters the chelate bite angle and electronic environment at the donor atoms, making this scaffold suitable for systematic studies of spacer-group effects on metal extraction selectivity and efficiency [6].

Scalable Synthetic Intermediate for Heterocycle Construction

The amidoxime functionality in this compound enables cyclization to 1,2,4-oxadiazoles, imidazolines, and other nitrogen-containing heterocycles. The patent-documented synthesis from benzyl cyanide and hydroxylamine proceeds in 81.9% yield under ambient conditions with simple extractive workup [7], supporting both milligram-scale medicinal chemistry and multi-gram process development. The commercially verified purity (97–98%) and batch-specific analytical documentation (NMR, HPLC, GC) ensure reproducible derivatization outcomes across procurement cycles.

Quote Request

Request a Quote for N-Hydroxy-2-phenylacetimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.